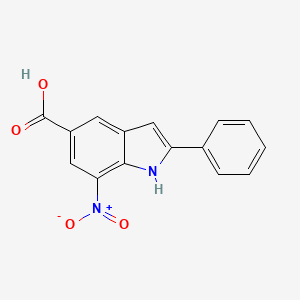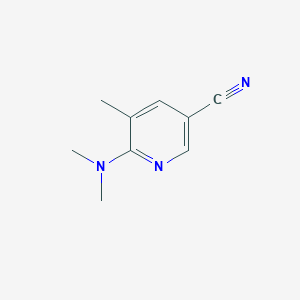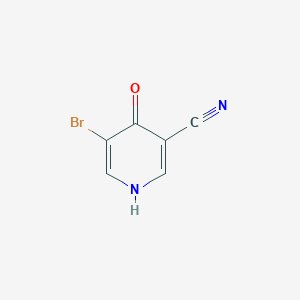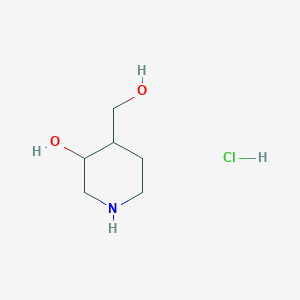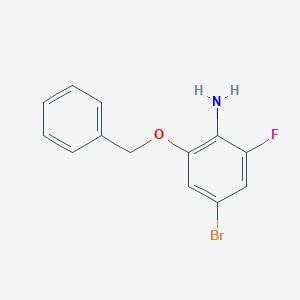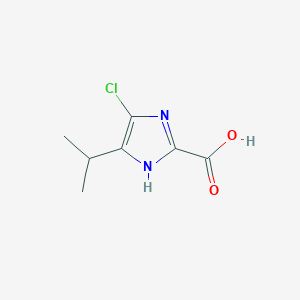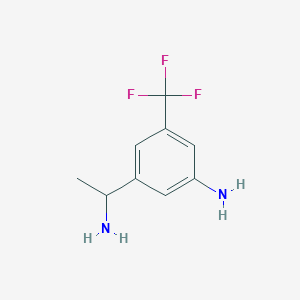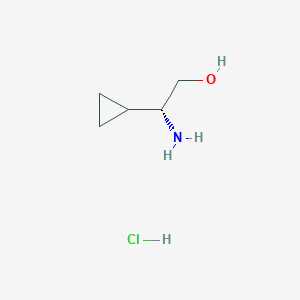
(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine” is a chemical compound with the CAS Number: 1401727-00-1 . It has a molecular weight of 178.21 and its linear formula is C10H11FN2 . This compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is commonly used as a building block for the synthesis of other chemicals, such as opioid analgesics, anti-inflammatory drugs, and herbicides .
Synthesis Analysis
The synthesis of indole derivatives, including “(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine”, often involves chemical reactions such as alkylation, aromatic substitution, and nitration . The first step in the synthesis of this compound is the preparation of the starting materials, such as 2-methyl-1H-indole-5-carboxaldehyde and 4-fluoro-2-methyl-1H-indole .Molecular Structure Analysis
The molecular structure of “(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine” is represented by the linear formula C10H11FN2 . The average mass of this compound is 165.164 Da .Physical And Chemical Properties Analysis
“(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine” is a solid compound . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
The indole scaffold, which includes our compound of interest, serves as a key structural component in several FDA-approved drugs. For instance:
- Rauvolfia Alkaloids : Ajmaline, ajmalicine, and reserpine have applications as anti-arrhythmic agents and antihypertensive drugs .
Agrochemicals and Herbicides
4-Fluoro-2-methyl-1H-indol-5-ol, an intermediate derived from our compound, plays a crucial role in the production of agrochemicals and herbicides. It serves as a building block for various chemicals used in agriculture .
Antiviral Activity
Researchers have explored the antiviral potential of indole derivatives. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited promising in vitro antiviral activity against both RNA and DNA viruses .
Novel Anti-Cancer Agents
Novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, designed with specific pharmacophores, have been synthesized. These compounds hold promise as potential anti-cancer agents .
Metal Complexes and Medicinal Applications
Indole-containing metal complexes have gained attention in drug discovery. The co-presence of transition metals enhances their biological and pharmacological activity. Researchers have explored the medicinal potential of these complexes, making them an exciting area of study .
Synthetic Strategies
Various synthetic strategies exist for indole preparation, including Bischler-Möhlau, Fischer, Hemetsberger, and Julia synthesis. Substituting different positions on the indole ring allows for fine-tuning its properties .
Safety and Hazards
Direcciones Futuras
Indole derivatives, including “(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , which have created interest among researchers to synthesize a variety of indole derivatives .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
Propiedades
IUPAC Name |
(4-fluoro-2-methyl-1H-indol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c1-6-4-8-9(13-6)3-2-7(5-12)10(8)11/h2-4,13H,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSDIOWNCSYQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluoro-2-methyl-1H-indol-5-yl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)
![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)
